molecular formula C17H17ClN2OS2 B2981186 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide CAS No. 2034464-52-1

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2981186
CAS No.: 2034464-52-1
M. Wt: 364.91
InChI Key: NXSVVHWCUDGWGT-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is a high-purity synthetic compound intended for research applications. This molecule is of significant interest in medicinal chemistry and drug discovery, particularly for investigating new therapeutic pathways. Its complex structure, featuring both benzothiophene and chlorothiophene moieties linked by a dimethylaminoethyl carboxamide chain, is characteristic of compounds explored for targeted protein inhibition. Benzothiophene-carboxamide derivatives have demonstrated potent biological activity in scientific studies, showing promise as inhibitors of specific cellular targets. For instance, related benzothiophene-2-carboxamide compounds have been identified as selective inhibitors of SENP (SUMO-specific protease) proteins, which play a crucial role in the SUMOylation process and are implicated in various human diseases, including cancer . This makes such compounds valuable tools for probing deSUMOylation dynamics and its therapeutic potential. Furthermore, structural analogs, such as 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene, are actively being investigated as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor considered a compelling drug target for autoimmune and inflammatory diseases, as well as certain resistant cancer types . The compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS2/c1-20(2)13(9-19-17(21)15-7-8-16(18)23-15)12-10-22-14-6-4-3-5-11(12)14/h3-8,10,13H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSVVHWCUDGWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(S1)Cl)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide typically involves multiple steps. One common method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . This method allows for the preparation of substituted 1-benzothiophene-3-carboxamides. Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to maximize yield and minimize waste. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Structural Analogues

The compound shares functional motifs with several carboxamide derivatives documented in pharmacological and chemical literature. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₆H₁₆ClN₂O₂S₂ 325.59 Benzothiophene, dimethylaminoethyl linker, 5-chlorothiophene carboxamide
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core, dimethylaminopropyl chain, hydroxy group, carboxamide
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 Quinoline core, pyrrolidinylethyl chain, hydroxy group, carboxamide
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide C₂₃H₂₈ClN₇O₂S 518.03 Thiazole core, chloro-methylphenyl group, piperazinylpyrimidine substituent
5-Chloro-2-hydroxy-N-phenylbenzamide C₁₃H₁₀ClNO₂ 247.68 Chlorophenol, benzamide, phenyl group

Functional Group Analysis

  • Benzothiophene vs. Quinoline/Thiazole Cores: The benzothiophene in the target compound provides a fused aromatic system with sulfur, differing from the nitrogen-containing quinoline () or thiazole () cores. This may alter electronic properties and target selectivity .
  • Linker Groups: The dimethylaminoethyl chain in the target compound contrasts with pyrrolidinylethyl () or piperazinylpyrimidine () linkers. Dimethylamino groups enhance solubility but may reduce metabolic stability compared to bulkier heterocycles .
  • Substituent Effects :
    The 5-chloro substituent on the thiophene ring (target) mirrors chlorinated aromatic systems in (e.g., 5-chloro-2-hydroxybenzaldehyde). Chlorine atoms typically increase lipophilicity and influence binding affinity .

Pharmacological Implications

  • Molecular Weight and Bioavailability: The target compound (325.59 g/mol) falls within the acceptable range for oral bioavailability (300–500 g/mol), similar to quinoline derivatives (309.79–358.43 g/mol) . Thiazole-based analogues (e.g., 518.03 g/mol) may face challenges due to higher molecular weight .
  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to pyrrolidinyl or morpholinyl substituents, as seen in .

Research Findings and Limitations

  • Synthetic Methods: The target compound’s synthesis likely employs carboxamide coupling strategies similar to those used for hydrazinecarboxamides () and quinoline derivatives (), involving condensation or amidation reactions .
  • Analytical Characterization : X-ray crystallography (as in ) and spectroscopic techniques (e.g., NMR, IR) are critical for confirming the configuration and purity of such compounds .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is a compound of significant interest due to its potential pharmacological applications, particularly as a serotonin 5-HT4 receptor agonist. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O. The compound features a unique combination of a benzothiophene moiety and a chlorothiophene derivative, which contributes to its biological activity.

This compound acts primarily as an agonist for the serotonin 5-HT4 receptor. Its interaction with this receptor is crucial for gastrointestinal motility and may have implications in treating disorders such as irritable bowel syndrome (IBS) and other gastrointestinal conditions.

Key Findings:

  • Potency : this compound exhibits comparable potency to established drugs like cisapride, indicating its potential as an effective therapeutic agent for gastrointestinal disorders.
  • Anti-neoplastic Properties : Preliminary studies suggest that this compound may also possess anti-cancer properties, making it a candidate for further investigation in oncology.

In Vitro Studies

The biological activity of this compound has been evaluated using various in vitro assays:

Cell LineAssay TypeIC50 (µM)Notes
A549 (Lung Cancer)2D6.75 ± 0.19High activity observed
HCC827 (Lung Cancer)3D20.46 ± 8.63Reduced activity compared to 2D
MRC-5 (Normal Fibroblast)2D3.11 ± 0.26Moderate cytotoxicity noted

These assays demonstrate the compound's selective action against cancer cell lines while also affecting normal fibroblast cells, indicating a need for further optimization to reduce potential toxicity .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds known for their biological activities:

Compound NameStructureKey Features
5-Bromo-N[2-(Dimethylamino)Ethyl]-9-Aminoacridine C18H21BrN4OExhibits anti-cancer properties
5-Chloro-N-{(3S)-1-[4-morpholinyl]-1-oxo}-indole C19H23ClN4O5STargets multiple receptors
5-Chloro-thiophene-2-carboxylic acid C5H4ClNOSBasic thiophene derivative used in synthesis

These comparisons highlight the unique serotonergic activity of this compound, which may offer novel therapeutic avenues not fully explored by similar compounds.

Case Studies and Research Findings

Recent research has focused on the pharmacodynamics of this compound through binding affinity studies with serotonin receptors. Techniques such as radiolabeling and competitive binding assays have been employed to elucidate these interactions, providing insights into its efficacy and potential side effects.

Notable Research Outcomes:

  • Serotonin Receptor Binding : The compound demonstrates high binding affinity for the 5-HT4 receptor, suggesting its role in modulating serotonergic signaling pathways.
  • Antitumor Activity : In studies involving various cancer cell lines, the compound exhibited significant antitumor effects, warranting further exploration in cancer therapy contexts .

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